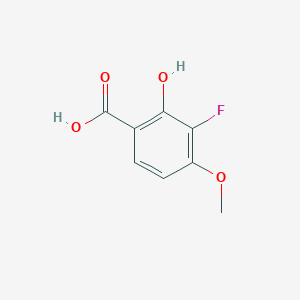![molecular formula C7H4F3NS B6158679 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile CAS No. 1936099-85-2](/img/new.no-structure.jpg)
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur The trifluoromethyl group attached to the thiophene ring enhances the compound’s chemical stability and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile typically involves the functionalization of the thiophene ring. One common method is the reaction of 2-(thiophen-2-yl)acetonitrile with trifluoromethylating agents. For instance, the treatment of 2-(thiophen-2-yl)acetonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more efficient trifluoromethylating agents can be explored to improve the overall process.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted thiophenes.
Aplicaciones Científicas De Investigación
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparación Con Compuestos Similares
Similar Compounds
2-(thiophen-2-yl)acetonitrile: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-[4-(methyl)thiophen-2-yl]acetonitrile: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
2-[4-(chloromethyl)thiophen-2-yl]acetonitrile:
Uniqueness
The presence of the trifluoromethyl group in 2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
1936099-85-2 |
|---|---|
Fórmula molecular |
C7H4F3NS |
Peso molecular |
191.18 g/mol |
Nombre IUPAC |
2-[4-(trifluoromethyl)thiophen-2-yl]acetonitrile |
InChI |
InChI=1S/C7H4F3NS/c8-7(9,10)5-3-6(1-2-11)12-4-5/h3-4H,1H2 |
Clave InChI |
HFBYPYLJSKHXSN-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1C(F)(F)F)CC#N |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



